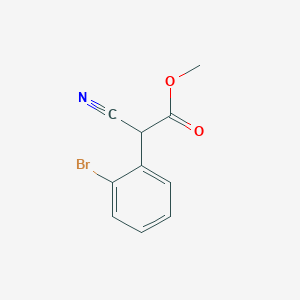
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
Descripción general
Descripción
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a sulfonamide derivative . It has a CAS Number of 1411947-15-3 and a molecular weight of 199.66 . The IUPAC name for this compound is methyl (tetrahydrofuran-3-yl)sulfamoyl chloride .
Molecular Structure Analysis
The InChI code for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is 1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Efficient General Method for Sulfamoylation of a Hydroxyl Group
Research by Okada, Iwashita, and Koizumi (2000) presented an efficient method for the sulfamoylation reaction of hydroxyl groups using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents. This method offers a high yield of target sulfamates without the need for a base, demonstrating the application of sulfamoyl chloride derivatives in facilitating sulfamoylation reactions M. Okada, S. Iwashita, N. Koizumi, 2000.
Preparation of Steroid Sulfamates
Kapras et al. (2009) utilized sulfamoyl chloride for the preparation of steroid sulfamates, exploring their interaction with GABAA receptors. This study highlights the role of sulfamoyl chloride derivatives in synthesizing biologically active compounds Vojtěch Kapras, Eva Stastna, H. Chodounská, V. Pouzar, Z. Krištofíková, 2009.
Synthesis of Bioactive Compounds
Irshad et al. (2014) synthesized O- and N-substituted derivatives of planetol, bearing sulfamoyl and acetamoyl groups, showing various biological activities. This research underscores the versatility of sulfamoyl chloride derivatives in the synthesis of compounds with potential biological applications M. Irshad, M. Abbasi, Aziz‐ur‐Rehman, S. Rasool, S. Z. Siddiqui, I. Ahmad, M. Ashraf, M. Lodhi, S. B. Jamal, 2014.
Sulfamoyl Chlorides in Medicinal Chemistry
Hell et al. (2019) reported on the activation of sulfamoyl chlorides to access aliphatic sulfonamides from alkenes, utilizing a silyl radical-mediated process. This work demonstrates the potential of sulfamoyl chloride derivatives in late-stage functionalization protocols for medicinal chemistry Sandrine M. Hell, Claudio F. Meyer, G. Laudadio, Antonio Misale, M. Willis, T. Noël, A. A. Trabanco, V. Gouverneur, 2019.
Novel Potentiators of Defective DeltaF508-CFTR Chloride Channel Gating
Suen et al. (2006) synthesized sulfamoyl-4-oxoquinoline-3-carboxamides as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, showing the therapeutic application potential of sulfamoyl chloride derivatives in addressing cystic fibrosis Y. F. Suen, Lori I Robins, Baoxue Yang, A. Verkman, M. Nantz, M. Kurth, 2006.
Propiedades
IUPAC Name |
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLISAKSISCMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



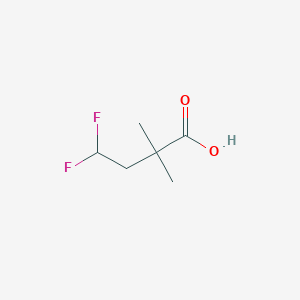
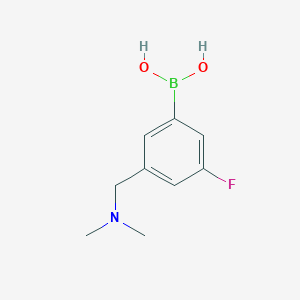

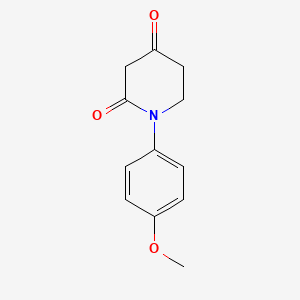
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)
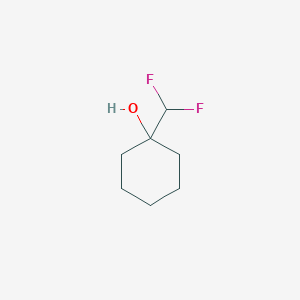
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

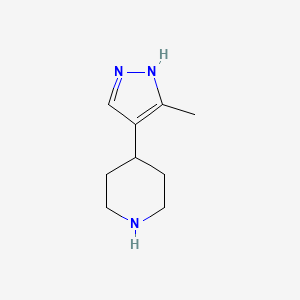
![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)

